molecular formula C20H36O4 B093291 Bis(2-ethylhexyl) fumarate CAS No. 141-02-6

Bis(2-ethylhexyl) fumarate

Cat. No. B093291
CAS RN: 141-02-6
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-BUHFOSPRSA-N
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Description

Synthesis Analysis

The synthesis of fumarate derivatives can be achieved through various methods. Paper describes an efficient synthesis of bis(1-(cyclohexylamino)-1-oxoalkyl or aryl) fumarates using a one-pot three-component approach. This method involves the reaction of fumaric acid with aldehydes and cyclohexyl isocyanide in water, under mild conditions without a catalyst. The process is rapid, taking only 10-15 minutes, and yields high-quality products with excellent efficiency (85-95%) at room temperature. Although this paper does not specifically mention bis(2-ethylhexyl) fumarate, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fumarate derivatives is characterized by the presence of the fumarate moiety, which consists of a trans double bond between two carboxylic acid groups. In the case of bis(2-ethylhexyl) fumarate, this moiety would be esterified with 2-ethylhexanol. The structure of the products synthesized in paper was confirmed using elemental analyses and spectroscopic data, which is a common approach to verify the molecular structure of such compounds.

Chemical Reactions Analysis

Fumarate derivatives can participate in various chemical reactions due to their reactive double bond and ester groups. The papers provided do not detail specific reactions of bis(2-ethylhexyl) fumarate, but paper discusses the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to create novel biobased furan polyesters. This indicates that fumarate esters can be used as monomers in polymer synthesis, suggesting that bis(2-ethylhexyl) fumarate could potentially undergo similar reactions to form polymers or copolymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of fumarate derivatives are influenced by the nature of their ester substituents. Paper explores the effects of the number of methylene units in the dicarboxylic segments on the physical properties of furan polyesters. While bis(2-ethylhexyl) fumarate is not specifically mentioned, it can be inferred that its physical properties would be affected by the alkyl chain length of the 2-ethylhexyl groups. Typically, such esters are characterized by their solubility, melting and boiling points, and their ability to act as plasticizers, affecting the flexibility and durability of materials.

Scientific Research Applications

  • Synthesis of Clostridium Botulinum

    • Field : Biochemistry
    • Application : Bis(2-ethylhexyl) fumarate has been used in the synthesis of clostridium botulinum .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Use in the Production of Rubber Articles and Plastics

    • Field : Industrial Chemistry
    • Application : Bis(2-ethylhexyl) fumarate is used in the production of rubber articles and plastics .
    • Method : It is used at industrial sites, for example in extrusion applications .
    • Results : The specific results or outcomes of this application are not detailed in the source .
  • Use in Personal Care Products

    • Field : Cosmetology
    • Application : Bis(2-ethylhexyl) fumarate is used as an emollient and conditioning agent in personal care products .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Use as Monomer

    • Field : Polymer Chemistry
    • Application : Bis(2-ethylhexyl) fumarate can be used as a monomer in the synthesis of polymers .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Use as Film-Forming Agent

    • Field : Material Science
    • Application : Bis(2-ethylhexyl) fumarate is used as a film-forming agent .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Use as Surfactant
    • Field : Chemical Engineering
    • Application : Bis(2-ethylhexyl) fumarate is used as a surfactant .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

Bis(2-ethylhexyl) fumarate can cause skin irritation and serious eye irritation . After handling, it is recommended to wash skin thoroughly. If it gets on skin, wash with plenty of water. If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

bis(2-ethylhexyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXFXOUUANXRR-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051710
Record name 2-Ethylhexyl fumarate
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [EPA ChAMP: Screening Level Hazard Characterization]
Record name 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester
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Record name 2-Ethylhexyl fumarate
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Vapor Pressure

0.000059 [mmHg]
Record name 2-Ethylhexyl fumarate
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Product Name

Bis(2-ethylhexyl) fumarate

CAS RN

141-02-6
Record name 2-Ethylhexyl fumarate
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Record name 2-Ethylhexyl fumarate
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Record name 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester
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Record name 2-Ethylhexyl fumarate
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Record name Bis(2-ethylhexyl) fumarate
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Record name DIETHYLHEXYL FUMARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Gouck, TP McGovern, M Beroza - Journal of Economic …, 1967 - academic.oup.com
A total of 242 esters were tested for effectiveness as space repellents by applying them to netting with openings large enough to allow yellow-fever mosquitoes, Aedes aegypti (L.). to …
Number of citations: 34 academic.oup.com
JS Park, HC Oh, YS Park, JW Woo - Advanced Materials Research, 2012 - Trans Tech Publ
Cyclopentadiene is an important material for making norbornene, and can synthesize norbornene dicarboxylic ester through the maleate and Diels-Alder reaction. Also, a structure …
Number of citations: 13 www.scientific.net
K Suuronen, M Pesonen… - Contact …, 2013 - Wiley Online Library
Background. Contact allergy to polyvinylchloride (PVC) gloves has been reported relatively seldom. In spring 2011, 5 of our patients had patch test reactions to PVC gloves. We …
Number of citations: 31 onlinelibrary.wiley.com
JR Rowlett, C Plenk, P Deglmann, J Sprafke… - …, 2016 - Wiley Online Library
A series of fused dihydrodibenzobarrelene (dibenzobicyclo[2.2.2]octadiene) and lactone rings were prepared from dialkyl fumarates and 9‐anthracenemethanol. These products were …
K Blakey, A Thompson, A Matheson… - Drug testing and …, 2022 - Wiley Online Library
The identification of a range of different drugs within counterfeit benzodiazepine tablets has been widely reported; however, limited information is available on the dosage of these …
NE Ebbehøj, T Agner, E Zimerson… - International journal of …, 2015 - Taylor & Francis
Introduction Disturbed indoor climate may in some cases be associated with illness. In the present paper, we report the results from a thorough investigation of office workers in …
Number of citations: 7 www.tandfonline.com
M Fang, TF Webster, HM Stapleton - Environmental science & …, 2015 - ACS Publications
Recently, we reported that several semi-volatile compounds (SVOCs) were competitive ligands for human peroxisome proliferator-activated nuclear receptor gamma (PPARγ1). We also …
Number of citations: 62 pubs.acs.org
T Otsu, O Ito, N Toyoda, S Mori - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
It has been generally accepted that mono and 1, l-disubstituted ethylenes are homopolymerized in the presence of initiators, but the homopolymerizations of 1, 2-disubstituted ethylenes…
Number of citations: 102 onlinelibrary.wiley.com
A Lestido Cardama, R Sendón, J Bustos, MI Santillana… - Polymers, 2019 - mdpi.com
The coatings used in cans can release complex chemical mixtures into foodstuffs. Therefore, it is important to develop analytical methods for the identification of these potential migrant …
Number of citations: 28 www.mdpi.com
T Kawakami, K Isama, Y Ikarashi… - The Journal of …, 2020 - jstage.jst.go.jp
The purpose of this study was to evaluate the sensitization potential of 82 compounds classified as volatile and/or semi-volatile organic compounds using the direct peptide reactivity …
Number of citations: 1 www.jstage.jst.go.jp

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